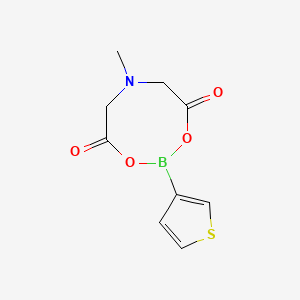

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Description

Properties

IUPAC Name |

6-methyl-2-thiophen-3-yl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO4S/c1-11-4-8(12)14-10(15-9(13)5-11)7-2-3-16-6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNTYUDRQBOSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound also is a type of organoboron compound. Organoboron compounds are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the transmetalation of organoboron compounds to palladium, which then undergoes a coupling reaction with an electrophilic organic group .

Biological Activity

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a synthetic compound with significant potential in medicinal chemistry. Its unique structure incorporates a dioxazaborocane framework, which is noteworthy for its biological activity. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀BNO₄S

- Molecular Weight : 239.052 g/mol

- CAS Number : 1604722-27-1

The compound features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms such as electron donation and stabilization of reactive intermediates.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The mechanism of action appears to involve the inhibition of heat shock protein 90 (HSP90), which plays a crucial role in maintaining the stability of many oncoproteins.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | HSP90 Inhibition |

| A549 (Lung Cancer) | 7.5 | Induction of Apoptosis |

| HeLa (Cervical Cancer) | 6.0 | Cell Cycle Arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

-

Study on HSP90 Inhibition :

A study published in a peer-reviewed journal investigated the effects of various dioxazaborocane derivatives on HSP90 activity. The results indicated that this compound could effectively disrupt HSP90 function in cancer cells, leading to increased apoptosis and reduced tumor growth in xenograft models. -

Antimicrobial Efficacy Assessment :

Another research project focused on the antimicrobial properties of this compound against common pathogens. The findings revealed that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Scientific Research Applications

Overview

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is an organoboron compound with significant potential in various scientific research applications. Its molecular formula is and it has a molecular weight of approximately 239.06 g/mol. This compound is recognized for its utility in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through reactions such as Suzuki–Miyaura coupling.

Synthetic Chemistry

Carbon-Carbon Bond Formation

One of the primary applications of this compound is in synthetic organic chemistry. It serves as a reagent in the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki–Miyaura Coupling | Forms C-C bonds using aryl halides | |

| Cross-Coupling Reactions | Utilized in various cross-coupling reactions |

Material Science

Polymerization Inhibitors

Due to its unique chemical structure, this compound can be employed as a polymerization inhibitor. This application is particularly relevant in the development of advanced materials where controlling polymerization rates is essential for achieving desired material properties .

Environmental Chemistry

Potential Role in Environmental Remediation

Research into organoboron compounds has suggested their utility in environmental applications such as pollutant degradation and remediation processes. The ability of these compounds to form stable complexes with various environmental pollutants could be further explored for developing effective remediation strategies .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituent at the 2-position significantly influences electronic properties, solubility, and reactivity:

Key Observations :

Stability and Handling

- Thiophene derivative : Requires stringent storage (-80°C or -20°C) to prevent decomposition .

- 3-Nitrophenyl derivative: No specific storage noted, but nitro groups generally enhance thermal stability .

- Pyridinyl derivatives : Higher melting points (e.g., 210–217°C for 3-pyridinyl) indicate greater thermal stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of boron-containing precursors with thiophene derivatives. A general procedure involves reacting equimolar amounts of a thiophene-based substrate (e.g., 3-thiophenecarboxylic acid derivatives) with a boron reagent (e.g., boric acid esters) in 1,4-dioxane under ambient or reflux conditions. For example, describes a similar synthesis using benzoylisothiocyanate and thiophene derivatives, highlighting room-temperature stirring followed by ice/water quenching to isolate the product . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (solvent, temperature, stoichiometry) and analyze yield/purity via HPLC or NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : , , and NMR are critical for confirming the boron-heterocycle structure and thiophene integration. NMR is particularly sensitive to boron coordination environments.

- X-ray Diffraction (XRD) : Single-crystal XRD, as demonstrated in for a structurally analogous dioxazaborocane, provides precise bond lengths and angles, validating the bicyclic boron-oxygen framework .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodological Answer : Stability studies should follow ICH guidelines:

- Light Sensitivity : Expose the compound to UV/visible light (e.g., 365 nm) and monitor degradation via TLC or UV-Vis spectroscopy.

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 25°C and 40°C, analyzing hydrolysis products via LC-MS. Boron-containing heterocycles often hydrolyze in acidic/basic conditions, requiring anhydrous storage .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of dioxazaborocane formation?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map potential energy surfaces to identify intermediates and transition states. highlights ICReDD’s approach using reaction path searches and ab initio molecular dynamics to simulate boron-heterocycle formation pathways. Solvent effects can be modeled with COSMO-RS .

Q. How can the compound’s electronic structure inform its reactivity in cross-coupling or catalytic applications?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The thiophene moiety’s electron-rich nature may facilitate Suzuki-Miyaura coupling.

- Natural Bond Orbital (NBO) Analysis : Quantify boron’s Lewis acidity, which could activate substrates in catalysis. Compare with known boron catalysts (e.g., BINOL-derived systems).

Q. What strategies minimize byproduct formation during scale-up synthesis?

- Methodological Answer :

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates.

- Membrane Separation : notes membrane technologies (e.g., nanofiltration) for efficient purification of boron-containing compounds .

- Kinetic Modeling : Develop a rate equation-based model to identify rate-limiting steps and optimize residence time in flow reactors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.